

# Berzosertib pharmacodynamic biomarker p-Chk1 inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Berzosertib

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## Introduction to Berzosertib and ATR Inhibition

**Berzosertib** (formerly M6620, VX-970) is a first-in-class, highly potent and selective inhibitor of the **ataxia telangiectasia and Rad3-related (ATR) protein kinase**, a key regulator of the DNA damage response (DDR) [1]. ATR is activated in response to replication stress and DNA damage, playing a critical role in stabilizing replication forks and initiating cell cycle checkpoints [2]. In cancer cells with elevated replication stress due to oncogenic activation or defects in other DDR pathways (e.g., ATM or p53), ATR inhibition leads to **synthetic lethality**, causing replication fork collapse and cell death [2] [3]. **Berzosertib** is currently in multiple Phase I and II clinical trials, primarily in combination with DNA-damaging chemotherapeutic agents like cisplatin, carboplatin, and gemcitabine [1].

## p-CHK1 as a Pharmacodynamic Biomarker for Berzosertib

### Rationale for p-CHK1 as a Primary Biomarker

Checkpoint kinase 1 (CHK1) is a **primary downstream substrate** of ATR. ATR phosphorylates CHK1 on several residues, including **Serine 345 (p-S345)** [2]. This phosphorylation event is a direct measure of ATR

kinase activity, making p-CHK1 (S345) a proximal and mechanistically rational pharmacodynamic (PD) biomarker for assessing **berzosertib** target engagement [4] [5].

Preclinical and clinical studies have consistently used the inhibition of p-CHK1 to confirm that **berzosertib** is effectively hitting its intended target. The total plasma concentration of **berzosertib** needed to achieve **50% inhibition (IC50) of p-CHK1** in humans was estimated to be approximately **110 ng/mL** (95% CI: 62–158 ng/mL) after adjusting for species differences in plasma protein binding [4]. Model simulations have confirmed that at the recommended Phase II doses in combination with chemotherapy, **berzosertib** concentrations exceed this p-CHK1 IC50 [4] [5].

## Quantitative Biomarker Data

Table 1: Quantitative Summary of p-CHK1 Inhibition by **Berzosertib**

Parameter	Value	Context / Notes	Source
p-CHK1 IC50	~110 ng/mL	Total plasma conc. (95% CI: 62-158 ng/mL)	[4]
Berzosertib IC50 (Cellular ATR)	19 nM	Potency in cellular assays	[1]
Optimal Admin. Timing	12-24 hrs after chemo	Corresponds to peak p-CHK1 activation	[4] [3]
Biomarker Limitation	Insufficiently sensitive as monotherapy	More robust when combined with genotoxic agents	[2]

## Limitations and Emerging Biomarkers

While p-CHK1 is a validated biomarker, it has a key limitation: its inhibition can be **insufficiently sensitive for monitoring berzosertib activity without co-administration of a genotoxic agent** (e.g., hydroxyurea, cisplatin) in some clinical contexts [2]. Furthermore, the **subcellular localization** of p-CHK1 may have

predictive value. One study found that **nuclear-specific enrichment of p-CHK1** correlated with increased sensitivity to the ATR inhibitor elimusertib, suggesting its potential as a predictive biomarker [6].

Recent phosphoproteomic screens have identified a range of **novel ATR-dependent phosphorylation events** beyond CHK1 that are highly sensitive to **berzosertib** and its analog gartisertib [2]. These newly discovered substrates represent candidates for a **next generation of ATR biomarkers** with potentially improved sensitivity and specificity [2].

## Experimental Protocols for p-CHK1 Analysis

### Preclinical Protocol: Measuring p-CHK1 Inhibition In Vivo

This protocol is adapted from population PK/PD studies that correlated **berzosertib** exposure with p-CHK1 inhibition in tumor-bearing mice [4].

#### Materials:

- **Berzosertib** (formulated for in vivo administration)
- DNA-damaging chemotherapeutic agent (e.g., gemcitabine, cisplatin)
- Animal model (e.g., tumor xenograft mice)
- Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
- Antibodies: anti-p-CHK1 (S345), total CHK1
- Western blot equipment or immunohistochemistry (IHC) supplies

#### Procedure:

- **Tumor Implantation and Treatment:**
  - Implant mice with human tumor xenografts.
  - Administer the chemotherapy partner (e.g., gemcitabine 100 mg/kg i.p.) at time T=0.
  - Administer **berzosertib** at a defined time point post-chemotherapy (e.g., 18 hours later) to coincide with peak p-CHK1 activation. Include vehicle control groups.
- **Tumor Collection and Processing:**
  - Euthanize animals at predetermined time points post-**berzosertib** dosing (e.g., 2, 6, 24 hours).

- Excise tumors and immediately snap-freeze in liquid nitrogen for Western blotting or place in formalin for IHC.
- **Biomarker Analysis (Western Blot):**
  - Homogenize frozen tumor tissue in ice-cold lysis buffer.
  - Quantify protein concentration in the lysates.
  - Resolve equal amounts of protein by SDS-PAGE and transfer to a membrane.
  - Probe the membrane with anti-p-CHK1 (S345) antibody. Strip and re-probe for total CHK1 to normalize for loading.
  - Quantify band intensities and express p-CHK1 levels as a ratio to total CHK1.
- **Biomarker Analysis (IHC):**
  - For formalin-fixed paraffin-embedded (FFPE) tumor sections, perform IHC staining using a validated anti-p-CHK1 (S345) antibody.
  - Score staining intensity (e.g., H-score) and note subcellular localization (nuclear vs. cytoplasmic) [6].

## Clinical Protocol: Monitoring p-CHK1 in Patient Samples

This protocol is based on the design of Phase I clinical trials (e.g., NCT02157792) that assessed p-CHK1 as a PD biomarker [4] [3].

### Materials:

- Patient whole blood or tumor biopsy samples
- EDTA or heparin blood collection tubes
- Lymphocyte separation medium (for PBMC isolation)
- IHC or Western blot supplies, or other validated assay (e.g., ELISA)

### Procedure:

- **Patient Dosing and Sample Collection:**
  - Administer chemotherapy (e.g., cisplatin 75 mg/m<sup>2</sup> on Day 1).
  - Administer **berzosertib** (e.g., 140 mg/m<sup>2</sup> on Days 2 and 9) via intravenous infusion every 3 weeks [3].
  - Collect paired tumor biopsies (if feasible) or peripheral blood mononuclear cells (PBMCs) at baseline and at one or more post-dose time points (e.g., 2-24 hours after **berzosertib** infusion).

- **PBMC Isolation:**

- Collect blood in anticoagulant tubes.
- Dilute blood with PBS and layer over lymphocyte separation medium.
- Centrifuge to isolate the PBMC layer.
- Wash PBMCs with PBS and lyse for subsequent analysis.

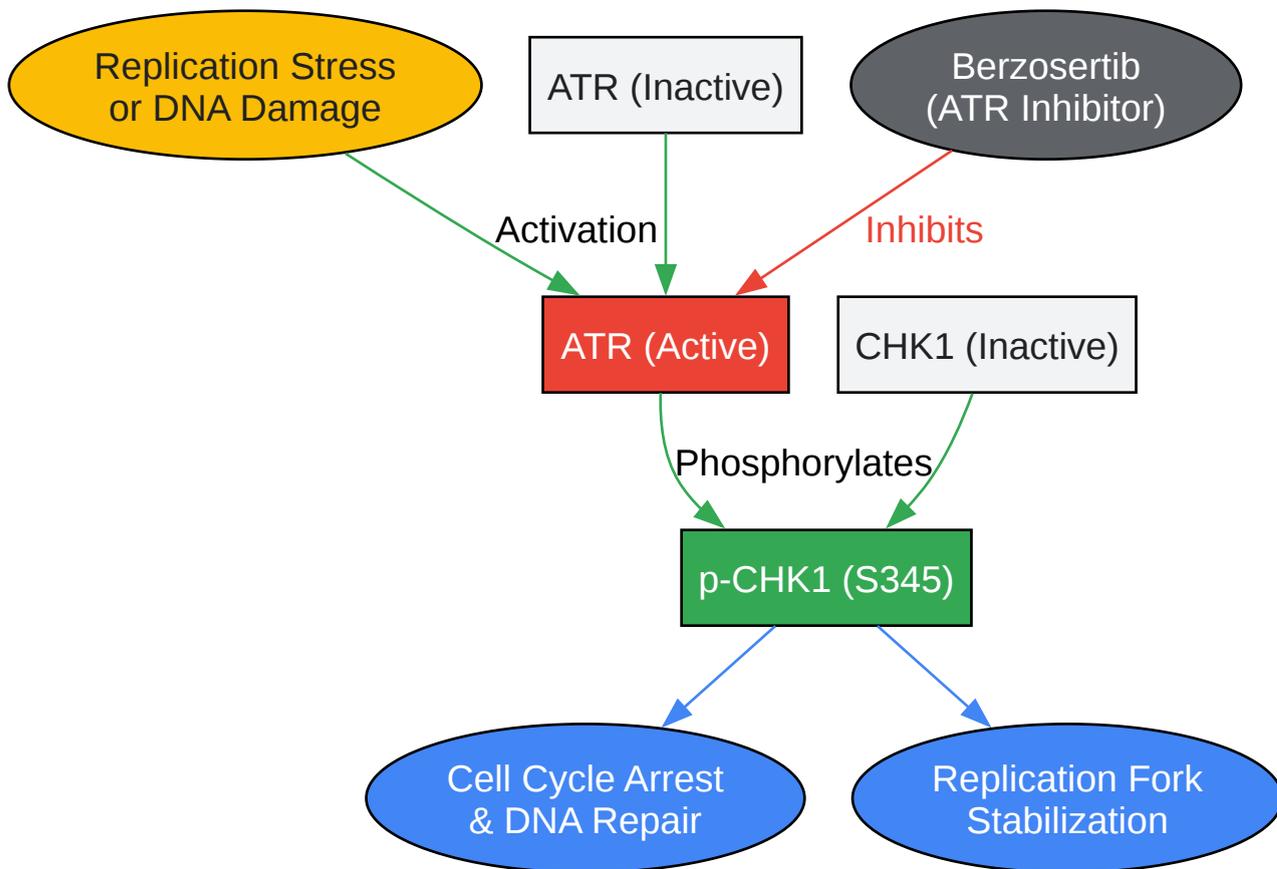
- **p-CHK1 Measurement:**

- Analyze p-CHK1 levels in PBMC lysates or tumor biopsies using a validated method such as Western blot, IHC, or a sensitive immunoassay.
- For IHC on tumor biopsies, pathologists should evaluate the staining in a blinded manner. The nuclear p-CHK1 staining intensity may be particularly informative [6].

## Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the underlying biology and experimental approach.

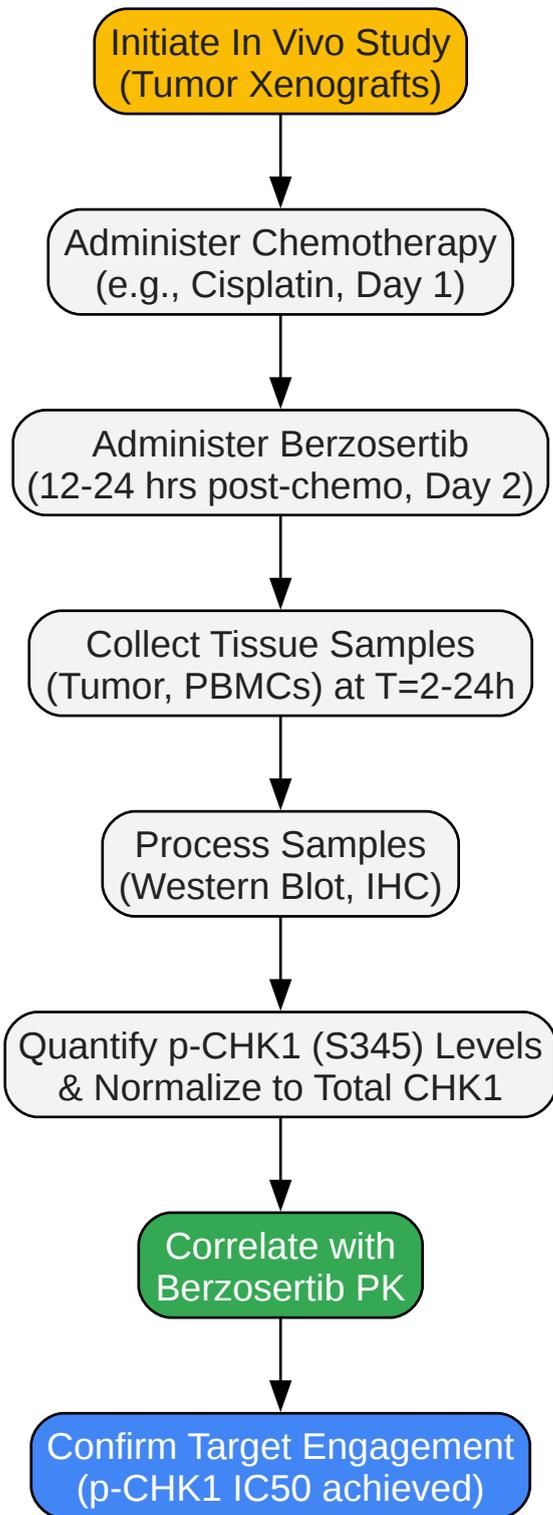
### ATR-CHK1 Signaling Pathway and Berzosertib Inhibition



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*Diagram 1: ATR-CHK1 Signaling Pathway. **Berzosertib** inhibits active ATR, preventing the phosphorylation and activation of CHK1. This abrogates key DNA damage responses like cell cycle arrest and fork stabilization, leading to replication fork collapse and cell death, particularly in cancer cells.*

## Experimental Workflow for p-CHK1 Biomarker Analysis



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*Diagram 2: Experimental Workflow for p-CHK1 Analysis. The sequential process for assessing **berzosertib** pharmacodynamics in a preclinical or clinical setting, from treatment administration to biomarker*

*quantification and correlation with pharmacokinetic data.*

## Conclusion

The measurement of **p-CHK1 (S345) inhibition** remains a cornerstone for evaluating the pharmacodynamic activity of **berzosertib** in both preclinical models and clinical trials. The protocols outlined here provide a standardized framework for researchers to reliably assess target engagement. While p-CHK1 is a robust biomarker, especially in combination with genotoxic chemotherapy, the field is evolving towards **novel phosphoproteomic-derived biomarkers** discovered through advanced mass spectrometry techniques [2]. Incorporating these next-generation biomarkers, along with attention to factors like subcellular localization of p-CHK1 [6], will further refine patient stratification and optimize the clinical development of **berzosertib** and other ATR inhibitors.

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**Address:** Ontario, CA 91761, United States

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